4-nitrobenzaldehyde N-phenylthiosemicarbazone
Overview
Description
4-Nitrobenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C14H12N4O2S It is known for its unique structure, which includes a nitro group, a benzaldehyde moiety, and a thiosemicarbazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-nitrobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Nitrobenzaldehyde+N-Phenylthiosemicarbazide→4-Nitrobenzaldehyde N-Phenylthiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-aminobenzaldehyde N-phenylthiosemicarbazone.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Nitrobenzaldehyde N-phenylthiosemicarbazone has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which plays a role in the production of uric acid. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzaldehyde N-phenylthiosemicarbazone
- 4-Methylbenzaldehyde N-phenylthiosemicarbazone
- 4-Ethoxybenzaldehyde N-phenylthiosemicarbazone
Comparison: Compared to its analogs, 4-nitrobenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications.
Biological Activity
4-Nitrobenzaldehyde N-phenylthiosemicarbazone (CAS No. 55753-69-0) is a compound belonging to the thiosemicarbazone class, which has garnered interest for its diverse biological activities. This article delves into its synthesis, characterization, and particularly its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-nitrobenzaldehyde and N-phenylthiosemicarbazide under acidic conditions. The reaction yields a thiosemicarbazone derivative characterized by various spectroscopic methods including FTIR and NMR.
Table 1: Characterization Data
Characterization Method | Observed Values |
---|---|
Melting Point | 218-221 °C |
FTIR Peaks | 3290 (NH), 1575 (C=N) cm⁻¹ |
¹H NMR Chemical Shifts | δ (ppm): 7.77 (s, CH=N), 9.74 (s, NH) |
Antimicrobial Activity
Research has indicated that thiosemicarbazones exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiosemicarbazones, including those derived from benzaldehyde, showed activity against various bacterial strains by disrupting cell wall synthesis or inhibiting enzyme function .
Case Study: Antibacterial Activity
A comparative study on thiosemicarbazone derivatives revealed that compounds similar to this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Anticancer Activity
Thiosemicarbazones have also been investigated for their anticancer properties. They are known to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of DNA synthesis and interference with cell cycle progression.
Table 2: Cytotoxicity Data
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | HeLa | 12.5 |
Comparative Thiosemicarbazone Derivative | MCF-7 | 15.0 |
In a study involving various human tumor cell lines, the compound showed promising cytotoxic effects, particularly against HeLa cells, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to form chelates with metal ions, which can disrupt essential biological processes in pathogens and cancer cells. The compound may also induce oxidative stress leading to cell death in sensitive cells.
Properties
IUPAC Name |
1-[(E)-(4-nitrophenyl)methylideneamino]-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-18(20)13-8-6-11(7-9-13)10-15-17-14(21)16-12-4-2-1-3-5-12/h1-10H,(H2,16,17,21)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVNKRMADPFPSJ-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55753-69-0 | |
Record name | 4-NITROBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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